Ggdps-IN-1 -

Ggdps-IN-1

Catalog Number: EVT-15270948
CAS Number:
Molecular Formula: C15H28N4O6P2
Molecular Weight: 422.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ggdps-IN-1 is a chemical compound that serves as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme critical in the isoprenoid biosynthesis pathway. This enzyme catalyzes the formation of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl pyrophosphate, which are essential for various biological processes, including protein prenylation and the synthesis of vital molecules like vitamin K2 and ubiquinone. The inhibition of geranylgeranyl diphosphate synthase is of particular interest in cancer research due to the reliance of many cancer cells on geranylgeranylated proteins for growth and survival .

Source and Classification

Ggdps-IN-1 is derived from studies focusing on the inhibition mechanisms of geranylgeranyl diphosphate synthase. It belongs to a class of nitrogen-containing bisphosphonates, which have been optimized for their interaction with the enzyme's active site. The development of Ggdps-IN-1 is part of a broader effort to create selective inhibitors that can disrupt the function of this enzyme without affecting other similar enzymes like farnesyl diphosphate synthase .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ggdps-IN-1 involves several chemical reactions typical for creating bisphosphonate compounds. The general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available phosphonates.
  2. Alkylation: The initial phosphonate is treated with an alkyl halide in the presence of a base to introduce an alkyl group.
  3. Formation of Bisphosphonates: Subsequent steps include further alkylation and hydrolysis to yield the desired bisphosphonate structure.
  4. Purification: The final compound is purified using techniques such as chromatography to ensure high purity necessary for biological evaluation .
Molecular Structure Analysis

Structure and Data

Ggdps-IN-1 has a complex molecular structure characterized by:

  • Chemical Formula: The specific molecular formula details are not universally available, but it typically includes multiple carbon, hydrogen, oxygen, and phosphorus atoms.
  • 3D Structure: Computational modeling and crystallographic studies suggest that Ggdps-IN-1 interacts with the active site of geranylgeranyl diphosphate synthase, mimicking the natural substrates and occupying critical binding sites .

The molecular structure allows for effective binding to magnesium ions within the enzyme's active site, which is crucial for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Ggdps-IN-1 is its competitive inhibition of geranylgeranyl diphosphate synthase. This involves:

  • Binding Mechanism: Ggdps-IN-1 binds to the active site of the enzyme, preventing substrate access.
  • Inhibition Profile: Studies indicate that Ggdps-IN-1 exhibits selective inhibition against geranylgeranyl diphosphate synthase over other related enzymes, such as farnesyl diphosphate synthase, which is essential for minimizing side effects in therapeutic applications .
Mechanism of Action

Process and Data

The mechanism by which Ggdps-IN-1 inhibits geranylgeranyl diphosphate synthase involves several key steps:

  1. Substrate Mimicry: Ggdps-IN-1 mimics the natural substrates (farnesyl diphosphate and isopentenyl pyrophosphate), allowing it to bind effectively at the active site.
  2. Disruption of Catalytic Activity: By occupying this site, Ggdps-IN-1 prevents the condensation reaction necessary for producing geranylgeranyl diphosphate, thereby inhibiting downstream processes such as protein prenylation.
  3. Impact on Cellular Functions: The inhibition leads to disrupted cellular functions reliant on geranylgeranylation, contributing to its potential use in cancer therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may not be extensively documented for Ggdps-IN-1, general characteristics include:

  • Solubility: Typically low solubility in water due to its hydrophobic nature, common among organic compounds in this class.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

These properties are essential for understanding how Ggdps-IN-1 behaves in biological systems and its potential bioavailability .

Applications

Scientific Uses

Ggdps-IN-1 has significant applications in scientific research, particularly in:

  • Cancer Research: As a selective inhibitor of geranylgeranyl diphosphate synthase, it is being investigated for its potential to inhibit cancer cell growth by disrupting protein prenylation pathways.
  • Drug Development: It serves as a lead compound in developing new therapeutic agents targeting similar pathways involved in various diseases linked to aberrant protein modifications .
Introduction to Geranylgeranyl Diphosphate Synthase (GGDPS) as a Therapeutic Target

Biochemical Role of GGDPS in the Isoprenoid Biosynthesis Pathway

Geranylgeranyl diphosphate synthase (GGDPS) occupies a critical position in the isoprenoid biosynthesis pathway (IBP), catalyzing the condensation of farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP) to form the 20-carbon isoprenoid geranylgeranyl diphosphate (GGPP). This reaction occurs through a three-step ionization–condensation–elimination mechanism facilitated by magnesium ions coordinated within conserved aspartate-rich motifs (DDXXD) in the enzyme's active site [1]. GGDPS exhibits a complex homohexameric structure in mammals, described as a "three-bladed propeller" arrangement, which differs from the dimeric forms observed in lower organisms [1] [3]. The enzyme contains five highly conserved regions (I-V) critical for substrate binding and catalysis. Region II (DDXXD) and Region V (DDXXD) form magnesium-binding sites, while Region I (GKXXR) contains basic residues essential for IPP binding [1].

GGPP serves as the essential isoprenoid donor for protein geranylgeranylation reactions catalyzed by geranylgeranyl transferases (GGTase-I, GGTase-II, and GGTase-III). Additionally, GGPP functions as a metabolic precursor for vitamin K2 and ubiquinone biosynthesis [1] [4]. The pivotal position of GGDPS at the convergence of protein prenylation and vital metabolite synthesis establishes it as a strategic regulatory node in cellular metabolism.

Pathophysiological Implications of GGDPS Dysregulation in Human Diseases

Dysregulation of GGDPS expression and activity has been mechanistically linked to several human pathologies:

  • Oncogenesis and Cancer Progression: Overexpression of GGDPS is observed in multiple malignancies, including hepatocellular carcinoma, lung adenocarcinoma, and multiple myeloma. In lung adenocarcinoma, elevated GGDPS correlates with increased tumor size, lymph node metastasis, and poor prognosis. GGDPS knockdown diminishes cancer cell invasion and migration, highlighting its functional role in malignant progression [1] [3]. Cancer cells, particularly secretory malignancies like multiple myeloma, exhibit heightened dependence on GGDPS-derived GGPP for Rab-mediated protein trafficking. Disruption of this trafficking induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis [5].
  • Metabolic Disorders: Aberrant GGDPS activity contributes to the pathophysiology of type 2 diabetes (T2D) and liver disease. Dysregulation impacts insulin signaling pathways and hepatic function, although the precise molecular mechanisms remain under investigation [1] [2].
  • Pulmonary Fibrosis: GGDPS overexpression is implicated in fibrotic processes within the lung, suggesting a role in extracellular matrix remodeling and myofibroblast activation [1].
  • Carotenoid-Dependent Phenotypes: In organisms capable of carotenoid biosynthesis via horizontal gene transfer (e.g., pea aphid, Acyrthosiphon pisum), GGDPS provides the GGPP precursor. GGDPS expression levels directly influence total carotenoid content and potentially specific carotenoid profiles, impacting biological functions like photoprotection [6].

Rationale for Targeting GGDPS in Oncogenic and Metabolic Disorders

The compelling pathophysiological data provides a strong foundation for targeting GGDPS therapeutically:

  • Upstream Specificity: Inhibiting GGDPS specifically depletes cellular GGPP pools while largely sparing FPP (the substrate for protein farnesylation and sterol synthesis). This offers a more precise approach to disrupting Rab geranylgeranylation compared to upstream inhibitors like statins (HMG-CoA reductase) or nitrogenous bisphosphonates (FDPS inhibitors), which affect multiple downstream pathways [4] [5].
  • Targeting Secretory Cancers: Malignancies reliant on high-volume protein secretion, particularly multiple myeloma, exhibit exquisite vulnerability to GGDPS inhibition. Disruption of Rab geranylgeranylation perturbs monoclonal protein trafficking, leading to lethal ER stress accumulation [5].
  • Overcoming Limitations of Prenyl Transferase Inhibitors: Direct inhibitors of GGTases have faced clinical challenges. Targeting GGDPS provides an alternative strategy to impair the function of multiple geranylgeranylated proteins simultaneously by limiting the availability of their essential lipid anchor (GGPP), potentially reducing compensatory mechanisms and escape pathways [3] [7].
  • Metabolic Dysregulation: Correcting GGDPS overactivity in T2D and liver disease represents a promising, albeit less explored, therapeutic avenue [1].

Table 1: Comparison of Therapeutic Strategies Targeting the Isoprenoid Pathway

TargetExample InhibitorsPrimary Biochemical EffectImpact on Protein PrenylationKey Therapeutic Rationale
HMG-CoA ReductaseStatins (e.g., Atorvastatin)Depletes all isoprenoids (IPP, DMAPP, FPP, GGPP)Disrupts ALL farnesylation and geranylgeranylationCholesterol lowering; Broad anti-proliferative effects
FDPSN-BPs (e.g., Zoledronate)Depletes FPP and GGPP; Accumulates IPP/DMAPPDisrupts ALL farnesylation and geranylgeranylationBone resorption inhibition; Anti-cancer effects
GGDPSGgdps-IN-1, RAM2061Selectively depletes GGPP; Spares FPP (initially)Selectively disrupts geranylgeranylationTargeted disruption of Rab/Rho function; Anti-secretory effects in cancer
GGTase-IGGTI-286, etc.Blocks geranylgeranylation of CAAX box proteins (e.g., Rho)Disrupts specific subset of geranylgeranylationTarget oncogenic Rho signaling; Clinical challenges
GGTase-II (RabGGTase)None clinically advancedBlocks geranylgeranylation of Rab proteinsDisrupts Rab function specificallyPotential for secretory cancers; Specificity challenge

Properties

Product Name

Ggdps-IN-1

IUPAC Name

[1-amino-2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonoethyl]phosphonic acid

Molecular Formula

C15H28N4O6P2

Molecular Weight

422.35 g/mol

InChI

InChI=1S/C15H28N4O6P2/c1-12(2)6-4-7-13(3)8-5-9-19-11-14(17-18-19)10-15(16,26(20,21)22)27(23,24)25/h6,8,11H,4-5,7,9-10,16H2,1-3H3,(H2,20,21,22)(H2,23,24,25)/b13-8+

InChI Key

RKPZHWPMABLVOR-MDWZMJQESA-N

Canonical SMILES

CC(=CCCC(=CCCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.